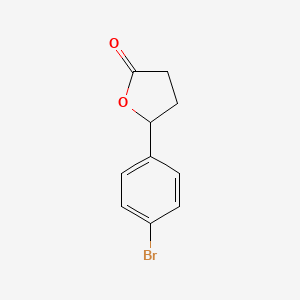

![molecular formula C7H9N3O B2670211 5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one CAS No. 1692264-27-9](/img/structure/B2670211.png)

5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one” is an important pharmaceutical intermediate . This compound can be further synthetically modified to produce bioactive drug molecules . The bioactive molecules derived from this compound include those potentially used for the treatment of diseases of the central nervous system such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia, in combination with histamine H3 receptor .

Synthesis Analysis

The synthesis method of “this compound” involves several steps . It starts with the reaction of N-R-3piperidone with a secondary amine to obtain enamine. This is followed by a nucleophilic substitution reaction between enamine and ethyl glyoxylate to obtain N-R-5, 6-dihydro-4H-furo [2, 3-c]pyridine-2-ketone and trans- (N-R-5-amine-1-group-2, 3-dihydro-1H-pyridine-4-subunit)-ethyl acetate. The reaction products are then reacted with hydrazine hydrate to form an aromatic ring directly to obtain N-R-5, 6, 7, 8-tetrahydro-2H-pyrido [3, 4-c]pyridazine-3-ketone (A-3). The substituent R is then removed to obtain the target compound .Molecular Structure Analysis

The molecular formula of “this compound” is C7H9N3O . The molecular weight is 151.1676 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of N-R-3piperidone with a secondary amine to obtain enamine, a nucleophilic substitution reaction between enamine and ethyl glyoxylate, and a reaction with hydrazine hydrate to form an aromatic ring .Physical And Chemical Properties Analysis

The density of “this compound” is predicted to be 1.51±0.1 g/cm3 . The pKa value is predicted to be 10.99±0.20 .科学的研究の応用

Electrochemical Reduction

Electrochemical studies on pyridazin-3-ones, including 5,6,7,8-tetrahydro derivatives, reveal insights into their reduction behavior, which is pivotal for understanding their chemical properties and potential applications in various fields, such as organic synthesis and electrochemical sensors. Controlled potential electroreduction of these compounds highlights the reactivity of the 4,5-double bond and the formation of tetrahydro derivatives under specific conditions, suggesting avenues for tailored synthetic applications (Hazard et al., 1990).

Antituberculous Activity

Research into the derivatives of Pyrido[2, 3-d]pyridazine indicates attempts to synthesize compounds with potential antituberculous properties. Although not directly mentioning 5,6,7,8-tetrahydro derivatives, these studies underscore the broader interest in pyridazine derivatives for pharmaceutical applications, including their role in combating tuberculosis (Kakimoto & Tono-oka, 1967).

Synthesis of Novel Classes and Derivatives

The synthesis of a new class of pyridazin-3-one derivatives and their utility in creating fused azines demonstrates the versatility of these compounds in organic synthesis. Such studies highlight the potential for 5,6,7,8-tetrahydro derivatives to serve as intermediates in the production of novel organic compounds with various applications, including materials science and drug development (Ibrahim & Behbehani, 2014).

Metal Coordination and Self-Assembly

Research on 3,6-di(pyridin-2-yl)pyridazines, related to the broader family of pyridazin-3-ones, explores their ability to coordinate with metals, forming gridlike metal complexes. This property is significant for the development of molecular assemblies and coordination polymers with potential applications in catalysis, molecular recognition, and materials chemistry (Hoogenboom et al., 2006).

Antiinflammatory Activity

The antiinflammatory activity of 6-aryl-2,3,4,5-tetrahydro-3-pyridazinones showcases the therapeutic potential of tetrahydro-pyridazinone derivatives. Such compounds could contribute to the development of new antiinflammatory drugs, highlighting the importance of this chemical structure in medicinal chemistry (Khan & Siddiqui, 2000).

特性

IUPAC Name |

5,6,7,8-tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c11-7-4-6-5(9-10-7)2-1-3-8-6/h4,8H,1-3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRCJNKOALAMIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)C=C2NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methanamine](/img/structure/B2670128.png)

![3-(4-fluorophenyl)-9-isopropyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2670131.png)

![3-[(3-Methylphenyl)methoxy]aniline](/img/structure/B2670132.png)

![Benzo[d]thiazol-2-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2670133.png)

![(E)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine](/img/structure/B2670136.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2670139.png)

![Methyl 3-[[6-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2670143.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2670144.png)

![Tert-butyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate](/img/structure/B2670145.png)

![3-methyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1,2-oxazole-5-carboxamide](/img/structure/B2670146.png)

![ethyl 4-oxo-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butanoate](/img/structure/B2670151.png)